4-Amino-2,6-DI-tert-butylphenol

Descripción

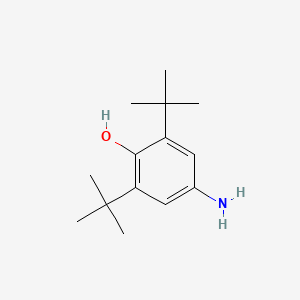

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDTVJMRXYKBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310738 | |

| Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-58-3 | |

| Record name | 950-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Amino-2,6-DI-tert-butylphenol

Introduction

4-Amino-2,6-di-tert-butylphenol is a sterically hindered phenolic compound with significant industrial applications, particularly as an antioxidant in materials such as plastics, rubber, and petroleum products.[1] Its efficacy is intrinsically linked to its molecular structure, which dictates its chemical reactivity and physical properties. A thorough understanding of this structure is paramount for quality control, reaction monitoring, and the development of new applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as they apply to the characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of how to interpret the spectroscopic data of this important molecule.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its hydroxyl (-OH) and amino (-NH₂) functional groups on a benzene ring, flanked by two bulky tert-butyl groups, gives rise to a unique spectroscopic fingerprint. The steric hindrance imposed by the tert-butyl groups influences the electronic environment of the aromatic ring and the reactivity of the functional groups, which is reflected in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two tert-butyl groups are chemically equivalent, as are the two meta-protons on the aromatic ring.

Expected Chemical Shifts and Splitting Patterns in ¹H NMR:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl Protons | ~1.4 | Singlet | 18H | The nine protons of each tert-butyl group are equivalent and shielded. The two tert-butyl groups are also equivalent. |

| Amino Protons (-NH₂) | Broad singlet, variable | Singlet | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| Aromatic Protons (meta to -OH) | ~6.9-7.2 | Singlet | 2H | These protons are equivalent due to the molecule's symmetry. They are expected to show a singlet as there are no adjacent protons to couple with. |

| Hydroxyl Proton (-OH) | Broad singlet, variable | Singlet | 1H | Similar to the amino protons, the hydroxyl proton's chemical shift is variable and often appears as a broad signal.[2] |

Note: The exact chemical shifts can be influenced by the solvent used for analysis.[3][4]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Expected Chemical Shifts in ¹³C NMR:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (CH₃) | ~30 | Shielded aliphatic carbons. |

| tert-Butyl (quaternary C) | ~34 | Quaternary carbon of the tert-butyl group. |

| Aromatic C-H (meta to -OH) | ~125 | Aromatic carbons bearing a hydrogen atom. |

| Aromatic C-NH₂ | ~135 | Aromatic carbon attached to the amino group. |

| Aromatic C-tert-butyl | ~136 | Aromatic carbons attached to the tert-butyl groups. |

| Aromatic C-OH | ~152 | Aromatic carbon attached to the hydroxyl group, deshielded by the electronegative oxygen. |

Note: These are approximate chemical shifts, and actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its O-H, N-H, C-H, and aromatic C=C bonds.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| -OH (Phenolic) | O-H stretch | 3200-3600 | Broad, Strong |

| -NH₂ (Amino) | N-H stretch | 3300-3500 | Medium, Two bands for symmetric and asymmetric stretching[5] |

| C-H (sp³) | C-H stretch | 2850-3000 | Strong |

| C-H (sp²) | C-H stretch (aromatic) | 3000-3100 | Medium to Weak |

| C=C (Aromatic) | C=C stretch | 1500-1600 | Medium |

| C-O (Phenolic) | C-O stretch | 1200-1250 | Strong |

| C-N (Aromatic) | C-N stretch | 1250-1335 | Medium to Strong[5] |

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[6]

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background scan with a clean ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the -OH and -NH₂ groups, which are auxochromes, will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Expected UV-Vis Absorption Maxima (λ_max):

For a similar compound, 4-aminophenol, absorption maxima are observed at 194 nm, 218 nm, and 272 nm.[7] It is expected that this compound will exhibit similar absorption characteristics, potentially with slight shifts due to the electronic effects of the tert-butyl groups. The absorption is also sensitive to the pH of the solution.[7]

Experimental Protocol for UV-Vis Spectroscopy:

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it as a blank to zero the instrument.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a complete picture of its molecular structure. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the identification of functional groups by IR and the characterization of electronic properties by UV-Vis. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their research and the quality of their products.

References

- 1. Page loading... [wap.guidechem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

A Deep Dive into the Theoretical Landscape of 4-Amino-2,6-DI-tert-butylphenol: A Computational Guide

This technical guide provides a comprehensive exploration of the theoretical properties and computational methodologies for studying 4-Amino-2,6-di-tert-butylphenol. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular behavior and potential applications of this hindered phenolic antioxidant. By leveraging computational chemistry, we can elucidate the structure-activity relationships that govern its function, paving the way for rational design and development of novel therapeutics and industrial additives.

Introduction: The Significance of this compound

This compound is a sterically hindered phenol, a class of compounds renowned for their antioxidant properties. The bulky tert-butyl groups flanking the hydroxyl group play a crucial role in stabilizing the phenoxyl radical, thereby enhancing its radical-scavenging capabilities. The addition of an amino group at the para position introduces further electronic modifications that can significantly influence its reactivity and potential biological activity. This compound serves as an important intermediate in the synthesis of more complex antioxidants and other specialty chemicals used in various industries, including pharmaceuticals, plastics, and petroleum products.[1] Understanding its fundamental theoretical properties is paramount for optimizing its existing applications and discovering new ones.

Part 1: Molecular Structure and Electronic Properties

The foundation of understanding a molecule's function lies in its structure and electronic landscape. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties with high accuracy.

Geometric Optimization

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO | PubChem[2] |

| Molecular Weight | 221.34 g/mol | PubChem[2] |

| IUPAC Name | 4-amino-2,6-ditert-butylphenol | PubChem[2] |

| InChIKey | MNDTVJMRXYKBPV-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N | PubChem[2] |

A typical computational approach for geometry optimization involves the use of DFT with a suitable functional and basis set, such as B3LYP/6-311G(d,p).[3][4][5] The choice of functional and basis set is a critical experimental decision; B3LYP is a widely used hybrid functional that provides a good balance between accuracy and computational cost for many organic molecules. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms and hydrogens, allowing for a more accurate description of the electron distribution.

Experimental Protocol: Geometry Optimization using DFT

-

Input Structure Generation: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection:

-

In the computational chemistry software (e.g., Gaussian, ORCA), select the DFT method.

-

Specify the B3LYP functional and the 6-311G(d,p) basis set.

-

-

Job Type: Set the calculation type to "Optimization".

-

Execution: Submit the calculation to a high-performance computing cluster.

-

Analysis: Upon completion, verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.[3][4][6][7][8] A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, particularly on the hydroxyl and amino groups, which are the primary sites for electron donation. The LUMO is likely to be distributed over the aromatic ring. The presence of the electron-donating amino group is anticipated to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to its non-aminated counterpart, 2,6-di-tert-butylphenol.

Diagram: HOMO-LUMO Workflow

Caption: Workflow for HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks.[9][10] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative electrostatic potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, highlighting these as the primary sites for electrophilic interactions. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Part 2: Computational Assessment of Antioxidant Activity

The primary function of hindered phenols is their ability to act as antioxidants by scavenging free radicals. Computational methods can provide quantitative insights into the mechanisms and efficiency of this process.[11]

Mechanisms of Antioxidant Action

Phenolic antioxidants can neutralize free radicals through several mechanisms, with the most common being:

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which then loses a proton.

The favorability of each mechanism can be evaluated by calculating key thermodynamic parameters.

Key Theoretical Descriptors for Antioxidant Activity

-

Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation and, consequently, a higher antioxidant activity via the HAT mechanism.

-

Ionization Potential (IP): This is the energy required to remove an electron from the antioxidant molecule. A lower IP facilitates the SET-PT mechanism.

-

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation.

-

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the phenoxide anion.

-

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the phenoxide anion.

The calculation of these parameters using DFT allows for a quantitative comparison of the antioxidant potential of different molecules. For this compound, the electron-donating amino group is expected to lower both the BDE of the phenolic hydroxyl group and the IP of the molecule, suggesting enhanced antioxidant activity through both HAT and SET-PT mechanisms.

Diagram: Antioxidant Mechanism Workflow

Caption: Workflow for calculating antioxidant descriptors.

Part 3: Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] In the context of drug development, it is used to predict the binding affinity and mode of interaction of a ligand (e.g., this compound) with the active site of a protein target.

While specific targets for this compound are not extensively documented, its structural similarity to other di-tert-butylphenol derivatives suggests potential interactions with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13] Molecular docking studies can be employed to explore these potential interactions and guide the design of new anti-inflammatory agents.

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Preparation of the Ligand:

-

Generate the 3D structure of this compound and optimize its geometry using DFT as described previously.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically a pocket or cavity where the natural substrate binds.

-

Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the defined binding site. The program will score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Part 4: Spectroscopic Properties

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can be valuable for their experimental characterization.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.[3][14][15][16] DFT calculations at the B3LYP/6-311G(d,p) level have been shown to provide good agreement with experimental vibrational spectra for similar phenolic compounds.[3][14]

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules.[5] This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum.

Conclusion

This technical guide has outlined the key theoretical properties of this compound and the computational methodologies used to investigate them. Through the application of Density Functional Theory and molecular docking, researchers can gain a deep understanding of its molecular structure, electronic properties, antioxidant activity, and potential as a drug candidate. These computational insights are invaluable for guiding experimental work and accelerating the discovery and development of new applications for this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C14H23NO | CID 314220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental, theoretical calculations of the vibrational spectra and conformational analysis of 2,4-di-tert-butylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 6. growingscience.com [growingscience.com]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 9. researchgate.net [researchgate.net]

- 10. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 11. Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Pharmacological evaluation and molecular docking of new di-tert-butylphenol compound, LQFM-091, a new dual 5-LOX/COX inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijaemr.com [ijaemr.com]

- 15. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Mechanism of 4-Amino-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the antioxidant mechanism of 4-Amino-2,6-di-tert-butylphenol, a sterically hindered phenolic compound with significant potential in various therapeutic and industrial applications. We will delve into the core chemical principles governing its potent radical-scavenging activity, explore the structural features that contribute to its efficacy, and detail the experimental methodologies used to characterize its antioxidant capacity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and material science, offering both foundational knowledge and practical insights into the evaluation and application of this important antioxidant.

Introduction: The Significance of Sterically Hindered Phenolic Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in a vast array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are well-established as potent antioxidants capable of mitigating oxidative damage.[1]

Among these, sterically hindered phenols, such as this compound, represent a particularly effective class of antioxidants.[2] The "hindered" nature of these molecules, conferred by bulky alkyl groups (in this case, tert-butyl groups) positioned ortho to the hydroxyl group, plays a crucial role in their antioxidant function.[3][4] This steric hindrance enhances the stability of the resulting phenoxyl radical formed after hydrogen donation, preventing it from participating in undesirable side reactions and thereby increasing its efficiency as a radical scavenger.[3][4] this compound, with its unique combination of a hydrogen-donating hydroxyl group, sterically shielding tert-butyl groups, and an electron-donating amino group, presents a compelling case for in-depth mechanistic study.

Core Antioxidant Mechanism: A Multi-faceted Approach

The primary antioxidant mechanism of this compound, like other phenolic antioxidants, revolves around its ability to neutralize free radicals by donating a hydrogen atom from its hydroxyl group.[1][4] This process, known as hydrogen atom transfer (HAT), is a cornerstone of its radical-scavenging activity.[5][6] However, a comprehensive understanding requires a deeper look at the interplay of its structural components.

Hydrogen Atom Transfer (HAT) and the Formation of a Stabilized Phenoxyl Radical

The fundamental antioxidant action is initiated by the reaction of this compound with a free radical (R•), as depicted below:

Caption: Hydrogen Atom Transfer (HAT) mechanism.

The hydroxyl group (-OH) on the phenol ring readily donates a hydrogen atom to a reactive free radical, effectively neutralizing it.[7] This process generates a phenoxyl radical. The efficacy of a phenolic antioxidant is heavily dependent on the stability of this newly formed radical.[6]

The Critical Role of Steric Hindrance

The two tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group are not merely passive bystanders. Their bulky nature provides significant steric hindrance around the radical center of the phenoxyl radical.[3] This steric shield serves two primary purposes:

-

Prevents Radical Propagation: It physically obstructs the phenoxyl radical from reacting with other molecules, thereby preventing it from initiating new radical chains.[4]

-

Enhances Stability: The steric bulk minimizes undesirable side reactions, such as dimerization or disproportionation, which would otherwise consume the antioxidant and reduce its overall effectiveness.[8]

Electronic Effects of the Amino Group

The amino group (-NH2) at the para position (4) further enhances the antioxidant capacity of the molecule through its electron-donating properties. This group increases the electron density on the aromatic ring, which in turn:

-

Weakens the O-H Bond: The increased electron density on the ring makes the phenolic proton more acidic and easier to abstract, thus facilitating the hydrogen atom donation to free radicals.

-

Stabilizes the Phenoxyl Radical: The electron-donating nature of the amino group helps to delocalize the unpaired electron of the phenoxyl radical across the aromatic system, further contributing to its stability.[9]

Caption: Key factors in the antioxidant mechanism.

Experimental Evaluation of Antioxidant Activity

To quantify and validate the antioxidant efficacy of this compound, a suite of standardized in vitro assays is employed. Each assay leverages a different chemical principle to assess the compound's ability to scavenge free radicals or inhibit oxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and rapid methods for screening antioxidant activity. The principle lies in the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measurable spectrophotometrically.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Preparation of Test Compound: Prepare a series of concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound at various concentrations. A control containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

Causality Behind Experimental Choices:

-

Methanol as Solvent: DPPH and many phenolic compounds are soluble in methanol, making it a suitable reaction medium.

-

Dark Incubation: DPPH is light-sensitive, so incubation in the dark prevents its photodegradation, ensuring that the observed color change is due to the antioxidant activity.

-

Spectrophotometric Measurement: The color change of DPPH upon reduction is directly proportional to the number of radicals scavenged, allowing for a quantitative assessment of antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

Experimental Protocol:

-

Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water and allow it to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the test compound (this compound) at various concentrations to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

Measurement: Measure the decrease in absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Causality Behind Experimental Choices:

-

Pre-formed Radical: The use of a pre-formed radical cation allows for a more direct measurement of radical scavenging activity.

-

Applicability to Hydrophilic and Lipophilic Compounds: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for a wider range of compounds.

Caption: General workflow for antioxidant capacity assays.

Quantitative Data and Comparative Analysis

While specific IC50 values for this compound can vary depending on the exact experimental conditions, studies on structurally similar hindered phenolic antioxidants provide a strong basis for its potent activity. For instance, butylated hydroxytoluene (BHT), a well-known hindered phenolic antioxidant, exhibits significant radical scavenging capabilities. It is important to note that the addition of the amino group in this compound is expected to enhance its antioxidant potential compared to BHT.

| Antioxidant Assay | Typical IC50 Range for Hindered Phenols | Key Advantages of the Assay |

| DPPH | 10 - 100 µM | Simple, rapid, and cost-effective for initial screening. |

| ABTS | 5 - 50 µM | Applicable to a broad range of antioxidants (hydrophilic and lipophilic). |

Note: The provided IC50 ranges are illustrative and based on the general performance of hindered phenolic antioxidants. Actual values for this compound should be determined experimentally.

Conclusion and Future Directions

This compound stands out as a highly effective antioxidant due to a synergistic combination of structural features. The primary mechanism of action is hydrogen atom transfer from the phenolic hydroxyl group, a process that is significantly enhanced by the steric hindrance provided by the ortho-tert-butyl groups and the electron-donating nature of the para-amino group. These features lead to the formation of a highly stabilized phenoxyl radical, preventing further radical propagation and maximizing its antioxidant efficiency.

Future research should focus on elucidating the in vivo antioxidant effects of this compound and its metabolites, as well as exploring its potential therapeutic applications in diseases associated with oxidative stress. Further investigation into its interactions with biological systems and potential signaling pathway modulation will provide a more complete picture of its pharmacological profile. The robust and well-defined antioxidant mechanism of this compound makes it a promising candidate for further development in both pharmaceutical and industrial settings.

References

- 1. onlyplants.hr [onlyplants.hr]

- 2. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]

- 3. vinatiorganics.com [vinatiorganics.com]

- 4. nbinno.com [nbinno.com]

- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Phenolic chain-breaking antioxidants--their activity and mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Steric Hindrance Effects in 4-Amino-2,6-DI-tert-butylphenol

Introduction: A Molecule of Contrasting Reactivities

4-Amino-2,6-di-tert-butylphenol is a fascinating molecule that embodies a fundamental principle in organic chemistry: the profound influence of steric hindrance on chemical reactivity. This hindered aminophenol is a valuable intermediate in the synthesis of antioxidants, stabilizers, and other specialty chemicals.[1] Its utility stems from the unique interplay between the electron-donating amino and hydroxyl groups and the sterically demanding tert-butyl groups that flank the phenolic hydroxyl. These bulky substituents create a sterically congested environment that modulates the intrinsic reactivity of the functional groups, leading to a molecule with a distinct and useful chemical personality. This guide provides an in-depth technical exploration of the steric hindrance effects in this compound, offering insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Architecture and its Implications

The structure of this compound features a central benzene ring with a hydroxyl group and an amino group in a para relationship. The key to its unique properties lies in the two bulky tert-butyl groups positioned ortho to the hydroxyl group.

Synthesis of this compound: Navigating Steric Constraints

The synthesis of this compound typically starts from 2,6-di-tert-butylphenol, a readily available starting material. The synthetic strategy must carefully consider the steric hindrance around the phenolic hydroxyl group.

Traditional Synthesis Route: Nitration and Reduction

A conventional approach involves the nitration of 2,6-di-tert-butylphenol followed by the reduction of the resulting nitro group to an amine. However, this method presents several challenges, including harsh reaction conditions and the generation of significant waste.[1]

-

Nitration: The nitration step often requires a large excess of nitric acid and long reaction times (up to 10 hours). The post-reaction workup is extensive, involving multiple washing and filtration steps, and the yield is typically around 81.7%.[1]

-

Reduction: The subsequent reduction of the nitro group can be accomplished using metal reducing agents like zinc in the presence of calcium chloride. This step also requires high temperatures (around 80°C) and extended reaction times (8 hours), with yields around 80.6%. The overall yield for this two-step process is approximately 65.8%, making it less suitable for large-scale industrial production.[1]

Optimized and Environmentally Benign Synthesis: Nitrosation and Reduction

A more efficient and greener synthesis has been developed, which proceeds via a nitrosation reaction followed by reduction.[1] This method offers several advantages, including milder reaction conditions, shorter reaction times, and a significantly higher overall yield of up to 99.0%.[1]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via Nitrosation and Reduction

This protocol is adapted from an optimized, environmentally friendly method.[1]

Step 1: Synthesis of 4-Nitroso-2,6-di-tert-butylphenol

-

Dissolve 2,6-di-tert-butylphenol in a suitable solvent such as ethanol.

-

With stirring, add a solution of sodium nitrite in water.

-

Slowly add sulfuric acid to the mixture while maintaining the temperature.

-

Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

The product, 4-nitroso-2,6-di-tert-butylphenol, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Reduction to this compound

-

Suspend the 4-nitroso-2,6-di-tert-butylphenol in a mixture of 5N sodium hydroxide and water.

-

Over a period of 30 minutes, add a solution of sodium hydrosulfite in water with continuous stirring. The temperature of the reaction mixture will likely rise.

-

After the addition is complete, continue to stir for an additional 2.5 hours.

-

The product, this compound, will form as a solid.

-

Collect the product by filtration, wash thoroughly with water, and dry in a vacuum desiccator over phosphorus pentoxide. The expected melting point is in the range of 105°-108° C.[2]

The Impact of Steric Hindrance on Reactivity

The two tert-butyl groups ortho to the hydroxyl group are the primary determinants of the molecule's reactivity. They exert a powerful steric shield, influencing the properties of both the hydroxyl and the more distant amino group.

Effect on the Phenolic Hydroxyl Group

-

Acidity: The acidity of the phenolic proton is significantly influenced by the ortho-tert-butyl groups. While phenols are generally acidic, the steric bulk in 2,6-di-tert-butylated phenols introduces a severe steric inhibition to the solvation of the resulting phenoxide anion. This lack of stabilization of the conjugate base makes the phenol less acidic (i.e., it has a higher pKa) than its non-hindered counterparts.

-

Reactivity: The hydroxyl group is sterically shielded, which dramatically reduces its ability to participate in reactions that require direct access to the oxygen atom, such as etherification or esterification. This steric protection is a key feature exploited in its use as an antioxidant, as it prevents the phenol from undergoing unwanted side reactions while still allowing it to donate a hydrogen atom to scavenge free radicals.

Effect on the Amino Group

-

Basicity: The basicity of the amino group is also affected by the overall steric environment of the molecule. While the amino group is para to the hydroxyl and not directly flanked by the tert-butyl groups, the overall molecular bulk can influence its ability to be protonated. Generally, ortho-substituted anilines are less basic than their para-substituted isomers due to steric hindrance to protonation and solvation of the resulting anilinium ion. Although the tert-butyl groups are not directly ortho to the amine, their presence on the ring can still contribute to a more sterically crowded environment compared to unsubstituted 4-aminophenol.

-

Reactivity: The nucleophilicity of the amino group is expected to be lower than that of 4-aminophenol in reactions such as acylation. The bulky tert-butyl groups, while not immediately adjacent, can hinder the approach of electrophiles to the nitrogen atom, slowing down the reaction rate. In reactions of p-aminophenol, the amino group is generally more nucleophilic than the hydroxyl group in a neutral medium.[3] However, the steric hindrance in this compound can alter this reactivity pattern.

Spectroscopic Signature of Steric Hindrance

The steric strain and electronic effects of the tert-butyl groups are reflected in the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two aromatic protons, a broad singlet for the amino protons, a singlet for the hydroxyl proton, and a large singlet for the 18 protons of the two equivalent tert-butyl groups. The chemical shift of the aromatic protons would be influenced by the electron-donating effects of both the amino and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum provides more direct evidence of the steric environment. The quaternary carbons of the tert-butyl groups will have a characteristic chemical shift. The aromatic carbons will also show distinct signals, with the carbons bearing the tert-butyl groups being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹, characteristic of a phenolic hydroxyl group. The broadness is indicative of hydrogen bonding.

-

N-H Stretching: Two sharp bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region due to the C-H bonds of the tert-butyl groups and the aromatic ring.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

The Role of Steric Hindrance in Antioxidant Activity

One of the primary applications of this compound and its derivatives is as an antioxidant. The steric hindrance is crucial to this function.

Mechanism of Radical Scavenging

Hindered phenols act as primary antioxidants by terminating radical chain reactions.[4] The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus neutralizing it.[5]

Phenol-OH + R• → Phenol-O• + RH

The resulting phenoxyl radical is highly stabilized due to two key factors:

-

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized into the aromatic ring.

-

Steric Shielding: The bulky ortho-tert-butyl groups physically block the radical center on the oxygen atom. This steric protection prevents the phenoxyl radical from participating in further chain-propagating reactions, effectively terminating the oxidation process.[5]

The stability of this phenoxyl radical is paramount to the effectiveness of the antioxidant.

Applications in Drug Development and Materials Science

The unique combination of a reactive amino group, a sterically hindered yet functional hydroxyl group, and overall molecular stability makes this compound a valuable building block.

-

Pharmaceuticals: The aminophenol scaffold is present in numerous bioactive molecules. The steric hindrance can be exploited to fine-tune the reactivity and metabolic stability of drug candidates.

-

Polymer Additives: As an antioxidant, it and its derivatives are used to protect polymers from degradation during processing and use, thereby extending the lifetime of the material.[6]

-

Ligand Synthesis: The amino and hydroxyl groups can act as coordination sites for metal ions, allowing for the synthesis of novel metal complexes with potential applications in catalysis and materials science.

Conclusion

The steric hindrance imparted by the ortho-tert-butyl groups in this compound is not a mere structural curiosity but a powerful tool that governs its chemical behavior. It attenuates the acidity of the phenol, modulates the basicity and nucleophilicity of the amine, and is the cornerstone of its efficacy as a radical-scavenging antioxidant. Understanding these steric effects is crucial for effectively utilizing this versatile molecule in the design and synthesis of advanced materials and therapeutic agents. This guide has provided a comprehensive overview of these principles, grounded in established chemical concepts and supported by available data, to aid researchers in harnessing the unique properties of this sterically hindered aminophenol.

References

History and discovery of 4-Amino-2,6-DI-tert-butylphenol

An In-depth Technical Guide to 4-Amino-2,6-DI-tert-butylphenol: History, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a sterically hindered phenol of significant industrial and research interest. The narrative traces its origins from the broader development of phenolic antioxidants, details the evolution of its chemical synthesis from historical methods to modern, high-yield protocols, and elucidates its core mechanism of action as a radical scavenger. Key physicochemical and spectroscopic data are presented for practical laboratory use. Furthermore, this guide explores its primary applications as a crucial antioxidant intermediate and its emerging role as a valuable scaffold in the field of drug discovery and development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into this versatile molecule.

The Genesis of a Molecule: A History of Steric Hindrance

The discovery and application of this compound are intrinsically linked to the broader history of industrial chemistry and the challenge of preventing oxidative degradation in organic materials. In the mid-20th century, with the rapid growth of the polymer and petrochemical industries, the need for effective antioxidants became paramount. Early research identified phenols as potent radical scavengers, but their utility was often limited by self-reactivity and volatility.

The breakthrough came with the concept of "steric hindrance." Scientists discovered that by flanking the hydroxyl group of a phenol with bulky alkyl groups, such as tert-butyl groups, the resulting molecule's stability and antioxidant efficacy were dramatically enhanced.[1] This structural modification serves two primary purposes: it sterically shields the hydroxyl group, preventing unwanted side reactions, and it stabilizes the phenoxy radical formed after hydrogen donation, thereby terminating oxidative chain reactions more efficiently.[2] The industrial production of butylated hydroxytoluene (BHT), a well-known hindered phenolic antioxidant, began in the 1940s and set the stage for the development of a wide array of derivatives with tailored properties.[3] this compound emerged from this legacy as a bifunctional molecule, combining the proven antioxidant capacity of a hindered phenol with the reactive potential of an aromatic amine, making it a valuable intermediate for more complex stabilizers and functional molecules.

Synthesis: An Evolution in Chemical Strategy

The synthesis of this compound is a classic example of process optimization in organic chemistry, moving from harsh, low-yield methods to efficient, environmentally conscious protocols. The universally adopted strategy involves a two-step sequence starting from the readily available 2,6-di-tert-butylphenol.

Historical Synthetic Route: Nitration and Reduction

Early synthetic approaches involved the direct nitration of the starting phenol at the para-position, followed by reduction of the resulting nitro group.

-

Nitration: This step typically employed strong nitric acid. However, the reaction conditions were harsh, often requiring long reaction times (up to 10 hours) and producing a variety of side products. The workup was cumbersome and the yield was often modest, around 81.7%.[4]

-

Reduction: The subsequent reduction of the nitro group to an amine was commonly achieved using metal reductants, such as Zinc (Zn) powder in the presence of calcium chloride (CaCl2). This method suffered from high reaction temperatures (80°C), long durations (8 hours), and significant environmental drawbacks, including difficult filtration and metal waste generation, with yields around 80.6%.[4]

The cumulative yield of this traditional pathway was only about 65-66%, rendering it unsuitable for cost-effective and sustainable industrial production.[4]

Modern Optimized Synthesis: Nitrosation and Reduction

To overcome the limitations of the nitration route, a more elegant and efficient method was developed, which has become the standard for both laboratory and industrial production. This process involves nitrosation followed by a mild reduction.[4]

-

Nitrosation: 2,6-di-tert-butylphenol is reacted with sodium nitrite in the presence of an acid (e.g., sulfuric acid) under mild conditions to form 4-nitroso-2,6-di-tert-butylphenol. This electrophilic aromatic substitution is highly selective for the para-position due to the directing effects of the hydroxyl group and the steric bulk of the ortho tert-butyl groups.

-

Reduction: The intermediate nitroso compound is then reduced to the target aminophenol. A key innovation in modern protocols is the use of sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) as the reducing agent.[5] This reagent is effective, inexpensive, and avoids the use of heavy metals.

This optimized pathway offers significant advantages:

-

High Yield: Overall yields for the two-step process can reach up to 99.0%.[4]

-

Mild Conditions: Reactions are typically run at or near room temperature.

-

Rapid Execution: Reaction times are significantly shorter than the older methods.

-

Environmental Friendliness: The process avoids harsh acids and polluting metal catalysts, generating minimal waste.[4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's properties is essential for its application in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 950-58-3 | [6] |

| Molecular Formula | C₁₄H₂₃NO | [6][7] |

| Molecular Weight | 221.34 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 103-107 °C | [8] |

| Boiling Point | 309.3 ± 42.0 °C (Predicted) | [8] |

| pKa | 13.95 ± 0.40 (Predicted) | [8] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Spectroscopic Data Interpretation

The structural features of this compound give rise to a characteristic spectroscopic signature.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see:

-

A singlet for the 18 protons of the two tert-butyl groups, likely around δ 1.3-1.4 ppm .

-

A singlet for the two equivalent aromatic protons at δ 6.8-7.0 ppm .

-

A broad singlet for the two protons of the amino (-NH₂) group, typically around δ 3.2 ppm .

-

A singlet for the phenolic hydroxyl (-OH) proton, which can vary but may appear around δ 5.7 ppm .

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the different carbon environments:

-

Signals for the methyl carbons of the tert-butyl groups (~δ 30 ppm ).

-

Signals for the quaternary carbons of the tert-butyl groups (~δ 34 ppm ).

-

Signals for the aromatic carbons, with distinct shifts for those bearing substituents versus those with hydrogen atoms.

-

The carbon bearing the hydroxyl group would be significantly downfield, as would the carbon bearing the amino group.

-

-

FTIR Spectroscopy: The key vibrational frequencies in an FTIR spectrum include:

-

O-H Stretch (Phenol): A broad band in the region of 3200-3550 cm⁻¹ .[9]

-

N-H Stretch (Amine): Two distinct peaks for the symmetric and asymmetric stretching of the primary amine, typically in the 3300-3500 cm⁻¹ region.[9]

-

C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹, in the 2850-2950 cm⁻¹ range.[9]

-

C=C Stretch (Aromatic): Absorptions in the 1500-1700 cm⁻¹ region.[9]

-

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 221. A prominent fragment corresponds to the loss of a methyl group (M-15) at m/z = 206, which is a characteristic fragmentation pattern for molecules containing tert-butyl groups.[10]

Core Functionality: The Antioxidant Mechanism

The primary application of this compound and its derivatives is rooted in their ability to function as chain-breaking antioxidants. This process is highly efficient due to the unique interplay of its functional groups.

The mechanism proceeds as follows:

-

Initiation: An oxidative process begins when a free radical (R•), such as a peroxy radical, is formed in an organic material.

-

Propagation: This highly reactive radical can then attack a stable organic molecule (R'-H), abstracting a hydrogen atom and creating a new radical (R'•), thus propagating a damaging chain reaction.

-

Termination: The hindered phenol (ArOH) intervenes by donating its phenolic hydrogen atom to the reactive radical (R•). This neutralizes the radical, terminating the chain reaction.

-

Stabilization: A relatively stable phenoxy radical (ArO•) is formed. The key to the high efficiency of hindered phenols is the stability of this radical. The bulky ortho tert-butyl groups prevent this radical from undergoing dimerization or other undesirable side reactions.[2] Furthermore, the unpaired electron can be delocalized across the aromatic ring, further enhancing its stability.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of this compound based on the modern optimized route.

Synthesis of this compound

This two-step procedure first prepares the 4-nitroso intermediate, which is then reduced in the same pot or after isolation. The following is based on a well-established reduction protocol.[5]

Step 1: Synthesis of 4-nitroso-2,6-di-tert-butylphenol (This step is assumed to be completed, yielding the starting material for the protocol below).

Step 2: Reduction of 4-nitroso-2,6-di-tert-butylphenol

-

Materials & Reagents:

-

4-nitroso-2,6-di-tert-butylphenol (17.6 g)

-

5N Sodium Hydroxide (NaOH) solution (60 mL)

-

Deionized Water

-

Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄) (52.2 g)

-

Phosphorus Pentoxide (P₄O₁₀) for desiccation

-

-

Equipment:

-

Magnetic stirrer and stir bar

-

Reaction flask (500 mL or larger)

-

Addition funnel (optional, for controlled addition)

-

Büchner funnel and filter flask

-

Vacuum desiccator

-

-

Procedure:

-

In the reaction flask, dissolve 17.6 grams of 4-nitroso-2,6-di-tert-butylphenol in 60 mL of 5N sodium hydroxide and 120 mL of water. Stir until a homogeneous solution is formed.

-

Separately, prepare a solution of 52.2 grams of sodium hydrosulfite in 220 mL of water.

-

With vigorous stirring, add the sodium hydrosulfite solution to the nitroso-phenol solution over a period of approximately 30 minutes. An exothermic reaction will occur, and the temperature may rise to around 50-55°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 2.5 hours at room temperature to ensure the reaction goes to completion. The product will precipitate out of the solution as a solid.

-

Collect the solid product rapidly by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with a generous amount of water (at least 400 mL) to remove any residual inorganic salts.

-

Dry the collected solid in a vacuum desiccator over phosphorus pentoxide until a constant weight is achieved.

-

-

Validation & Characterization:

-

Expected Yield: High (typically >90%).

-

Melting Point: The dried product should exhibit a melting point in the range of 103-108°C.[5]

-

Spectroscopy: Confirm the identity of the product using FTIR and ¹H NMR, comparing the resulting spectra to reference data. The disappearance of the nitroso group signals and the appearance of primary amine signals in the FTIR spectrum are key indicators of a successful reaction.

-

Applications in Research and Drug Development

While its primary industrial role is as an antioxidant and a stabilizer intermediate for plastics, rubbers, and oils, the unique structure of this compound makes it a molecule of interest for drug development professionals.[4]

The presence of three key pharmacophoric features—a hydrogen-bond-donating phenol, a basic/nucleophilic amine, and bulky lipophilic tert-butyl groups—provides a versatile scaffold for building more complex molecules with potential therapeutic activity.

-

Scaffold for Kinase Inhibitors: The aminophenol core is a recognized structure in the design of kinase inhibitors. Derivatives of 4-amino-2-(thio)phenol have been synthesized and shown to inhibit protein kinase B/AKT and ABL tyrosine kinase, which are important targets in cancer therapy.[11] The aminophenol moiety can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.

-

Anti-inflammatory and Antiviral Agents: Sterically hindered phenols are known to possess anti-inflammatory and antiviral properties. The ability to scavenge reactive oxygen species (ROS) is a key mechanism for mitigating inflammation. The amino group provides a convenient chemical handle to attach other functional groups, allowing for the synthesis of libraries of compounds for screening against various viral and inflammatory targets.

-

Neuroprotection: Oxidative stress is a major contributor to neurodegenerative diseases. The core antioxidant property of the hindered phenol structure is being explored for neuroprotective applications. Derivatives have been shown to protect neuronal cells from glutamate-induced oxidative toxicity.[2]

-

Anti-allergy Applications: Patents have been filed for p-aminophenol derivatives for use in medicaments to treat allergies, such as asthma. These compounds are believed to act as inhibitors of leukotriene formation, which are key mediators in allergic and inflammatory responses.[12]

// Main Compound ATBP [label="this compound\n(Core Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Structural Features Phenol [label="Phenolic -OH\n(H-bond Donor, Radical Scavenger)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amino -NH2\n(Basic Center, Synthetic Handle)", fillcolor="#F1F3F4", fontcolor="#202124"]; TButyl [label="tert-Butyl Groups\n(Steric Hindrance, Lipophilicity)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Properties & Applications Antioxidant [label="Antioxidant Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DrugScaffold [label="Drug Discovery Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseInhib [label="Kinase Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflam [label="Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships ATBP -> {Phenol, Amine, TButyl} [label="Comprises"]; Phenol -> Antioxidant [label="Enables"]; TButyl -> Antioxidant [label="Enhances"]; Amine -> DrugScaffold [label="Enables"]; DrugScaffold -> {KinaseInhib, AntiInflam} [label="Leads to"]; } .dot Caption: Structure-function relationships of this compound.

Conclusion

This compound stands as a testament to the power of rational molecular design. Born from the industrial need to control oxidation, its structure is a masterclass in functional group synergy. The evolution of its synthesis reflects the broader push towards greener, more efficient chemistry. While it remains a cornerstone intermediate in the antioxidant industry, its potential is far from fully realized. For researchers in medicinal chemistry and drug development, its combination of a proven antioxidant core with a versatile synthetic handle presents a compelling starting point for the discovery of new therapeutics targeting a range of pathologies driven by oxidative stress and cellular signaling. As our understanding of these processes deepens, the applications for this robust and multifaceted compound are poised to expand even further.

References

- 1. vinatiorganics.com [vinatiorganics.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents [patents.google.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. This compound | C14H23NO | CID 314220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0221677B1 - P-aminophenols, derivatives thereof and use for manufacture of a medicament - Google Patents [patents.google.com]

4-Amino-2,6-DI-tert-butylphenol solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2,6-DI-tert-butylphenol

Introduction

This compound is a sterically hindered phenolic compound of significant interest across various industrial and research sectors. Its molecular architecture, featuring a reactive aminophenol core flanked by bulky tert-butyl groups, imparts unique antioxidant properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a stabilizer in polymers, rubbers, plastics, and petroleum products to prevent oxidative degradation.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, formulating stable products, and ensuring reliable experimental outcomes.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the causal factors behind its physicochemical behavior, offering field-proven insights and detailed experimental protocols for its analysis.

Core Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its solubility and stability characteristics. These properties dictate its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 950-58-3 | [3][4] |

| Molecular Formula | C₁₄H₂₃NO | [3][4] |

| Molecular Weight | 221.34 g/mol | [3][4] |

| Appearance | White to salmon-colored crystalline solid/powder | [2][5] |

| Melting Point | 103-108 °C | [2][5] |

| Boiling Point (Predicted) | 309.3 ± 42.0 °C | [2] |

| Density (Predicted) | 0.990 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.95 ± 0.40 | [2] |

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by the interplay between its polar functional groups (amino and hydroxyl) and its large, nonpolar hydrocarbon structure. The two bulky tert-butyl groups significantly influence its interaction with different solvents.

Qualitative Solubility

The principle of "like dissolves like" is a strong predictor of this compound's behavior. Its significant nonpolar surface area, due to the tert-butyl groups, results in good solubility in many organic solvents, while its ability to form hydrogen bonds via the -OH and -NH₂ groups is largely overshadowed, leading to poor aqueous solubility.

| Solvent Class | Solubility | Rationale |

| Polar Aprotic (e.g., Acetone, THF) | Soluble | Capable of dipole-dipole interactions without donating hydrogen bonds, effectively solvating the molecule. |

| Polar Protic (e.g., Ethanol, Methanol) | Soluble | Can engage in hydrogen bonding with the solute's amino and hydroxyl groups, while the alkyl chains interact favorably with the tert-butyl groups.[6] |

| Nonpolar (e.g., Toluene, Isooctane) | Soluble | Van der Waals forces between the solvent and the large hydrocarbon portions of the molecule dominate.[2] |

| Aqueous (e.g., Water) | Limited / Insoluble | The large, hydrophobic tert-butyl groups disrupt the hydrogen-bonding network of water, making solvation energetically unfavorable.[7] |

Factors Influencing Solubility

-

Temperature : For most solid solutes, solubility increases with temperature. It is expected that heating would modestly improve the solubility of this compound, particularly in solvents where it has limited solubility at room temperature.[7]

-

pH (Aqueous Systems) : The amino group (-NH₂) and the phenolic hydroxyl group (-OH) are ionizable. In highly acidic aqueous solutions (pH < pKa of the conjugate acid of the amine), the amino group will be protonated (-NH₃⁺), which may slightly increase water solubility. Conversely, in highly alkaline solutions (pH > pKa of the phenol), the hydroxyl group will be deprotonated (-O⁻), forming a phenoxide salt that should exhibit significantly enhanced aqueous solubility.

Stability Profile: A Guide to Preservation and Degradation

As a hindered phenolic antioxidant, this compound is designed to be relatively stable and to protect other materials from degradation.[1][8] However, it is not immune to degradation under specific stress conditions.

Thermal Stability

Hindered phenols are known for their thermal stability, a key property for their use as antioxidants in high-temperature processing of polymers.[9]

-

Decomposition Profile : The thermal decomposition is expected to occur in stages. Initial degradation may involve the amino group, followed by the cleavage of the tert-butyl groups at higher temperatures (typically >250°C), likely forming isobutylene gas.[10] The final stage would be the breakdown of the aromatic ring.

-

Storage : For laboratory use, storage at room temperature is generally acceptable.[2]

Oxidative Stability

The core function of this molecule is to act as a radical scavenger, which inherently means it is reactive towards oxidizing agents.

-

Mechanism of Action : The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance and sterically hindered by the adjacent tert-butyl groups, preventing it from initiating further unwanted reactions.[8]

-

Forced Degradation : Under strong oxidizing conditions (e.g., exposure to hydrogen peroxide or potassium ferricyanide), it will degrade.[11][12] This can lead to the formation of quinone-type structures or oxidative dimerization products.

Photostability

Phenolic compounds can be susceptible to photodegradation.

-

Light Exposure : Exposure to UV light can provide the energy to initiate radical reactions, leading to discoloration (often turning yellow or brown) and degradation of the compound.

-

Storage Recommendation : To ensure long-term integrity, the compound should be stored in a dark place, protected from direct light.[2] The use of amber vials or opaque containers is highly recommended.

pH Stability

The compound is most stable in neutral conditions.

-

Acidic/Basic Conditions : While changes in pH can be exploited to modify solubility, prolonged exposure to strong acids or bases, especially at elevated temperatures, can catalyze hydrolysis or other degradation reactions. A study on the biodegradation of the related 2,6-di-tert-butylphenol found that optimal conditions were at a neutral pH of 7.0.[13]

Experimental Protocols & Methodologies

To empower researchers, this section provides validated, step-by-step methodologies for the analysis of this compound.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology Steps:

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration : Place the container in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Dilution : Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described below, to determine the concentration of the dissolved compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 950-58-3 [m.chemicalbook.com]

- 3. This compound | C14H23NO | CID 314220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. upbio.lookchem.com [upbio.lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Utilizing 4-Amino-2,6-di-tert-butylphenol for Enhanced Polymer Stability

Introduction: The Imperative of Polymer Stabilization

Polymers form the backbone of countless modern technologies, yet they are inherently susceptible to degradation from environmental factors.[1] Exposure to heat, oxygen, and UV radiation during processing and end-use initiates a cascade of chemical reactions, primarily driven by free radicals.[2][3] This oxidative degradation leads to a catastrophic loss of material integrity, manifesting as discoloration, embrittlement, surface cracking, and a decline in mechanical properties such as tensile strength and impact resistance.[1][4] To counteract these effects and extend the service life of polymer products, the incorporation of antioxidants is a critical and non-negotiable step in material formulation.[1]

Phenolic antioxidants, a class of primary antioxidants, are highly effective radical scavengers that play a pivotal role in polymer stabilization.[3][5] They function by interrupting the auto-oxidation cycle, a chain reaction responsible for polymer degradation.[3][4] This guide focuses on a specific, highly efficacious hindered aminophenol, 4-Amino-2,6-di-tert-butylphenol , detailing its mechanism of action and providing robust protocols for its application and performance evaluation.

Featured Antioxidant: this compound

This compound is a multifunctional antioxidant whose unique molecular structure, featuring bulky tert-butyl groups and both amino (-NH2) and hydroxyl (-OH) functional groups, provides exceptional stabilizing capabilities. The tert-butyl groups create steric hindrance around the active sites, enhancing their efficacy and longevity as radical scavengers.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 950-58-3 | [6] |

| Molecular Formula | C₁₄H₂₃NO | [6] |

| Molecular Weight | 221.34 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 103-107 °C | [8] |

| Topological Polar Surface Area | 46.2 Ų |

Mechanism of Action: Radical Scavenging

The primary antioxidant function of this compound is to intercept and neutralize the highly reactive peroxy radicals (ROO•) that propagate the oxidative chain reaction in polymers.[3] The antioxidant molecule "sacrifices" itself by donating a hydrogen atom from its amino or hydroxyl group to the peroxy radical.[3] This action terminates the chain reaction and forms a stable, non-reactive antioxidant radical that does not continue the degradation cycle.[3]

The diagram below illustrates this critical hydrogen donation process, which is the cornerstone of the material's protective function.

Caption: Radical scavenging mechanism of this compound.

Experimental Application & Evaluation Protocols

This section provides detailed, step-by-step protocols for incorporating this compound into a polymer matrix and subsequently evaluating its performance. The following protocols are designed for polyolefins, such as polypropylene (PP) or polyethylene (PE), but can be adapted for other polymers with appropriate adjustments to processing temperatures.

Protocol I: Incorporation via Melt Blending